Cas no 78238-13-8 (Methyl 3-methoxy-5-nitrobenzoate)

Methyl 3-methoxy-5-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,3-methoxy-5-nitro-, methyl ester

- 3-METHOXY-5-NITRO BENZOIC ACID

- methyl 3-methoxy-5-nitrobenzoate

- 3-methoxy-5-nitrobenzoic acid methyl ester

- methyl 3-nitro-5-methoxybenzoate

- methyl3-methoxy-5-nitrobenzoate

- Oprea1_069798

- CBMicro_009918

- A865074

- CB13131

- BIM-0009886.P001

- W10909

- EN300-191538

- 78238-13-8

- OSTVXCVLGHROLX-UHFFFAOYSA-N

- CS-0038811

- SR-01000223520

- SCHEMBL419102

- 3-methoxy-5-nitro-benzoic acid methyl ester

- SY127395

- SR-01000223520-1

- DTXSID90358103

- AKOS005442411

- AS-61016

- SMSF0009751

- MFCD00157207

- STK366079

- Methyl 3-methoxy-5-nitrobenzoate

-

- MDL: MFCD00157207

- インチ: InChI=1S/C9H9NO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5H,1-2H3

- InChIKey: OSTVXCVLGHROLX-UHFFFAOYSA-N

- SMILES: COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

計算された属性

- 精确分子量: 211.04800

- 同位素质量: 211.04807239g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 4

- 複雑さ: 249

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 81.4Ų

じっけんとくせい

- 密度みつど: 1.294

- ゆうかいてん: 88-90 ºC

- Boiling Point: 343 ºC

- フラッシュポイント: 163 ºC

- PSA: 81.35000

- LogP: 1.91320

Methyl 3-methoxy-5-nitrobenzoate Security Information

Methyl 3-methoxy-5-nitrobenzoate 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Methyl 3-methoxy-5-nitrobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-191538-0.1g |

methyl 3-methoxy-5-nitrobenzoate |

78238-13-8 | 95% | 0.1g |

$96.0 | 2023-09-17 | |

| TRC | M779730-100mg |

Methyl 3-methoxy-5-nitrobenzoate |

78238-13-8 | 100mg |

$ 95.00 | 2022-06-03 | ||

| abcr | AB288705-5 g |

Methyl 3-methoxy-5-nitrobenzoate; . |

78238-13-8 | 5 g |

€573.60 | 2023-07-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NA466-200mg |

Methyl 3-methoxy-5-nitrobenzoate |

78238-13-8 | 97% | 200mg |

271.0CNY | 2021-08-05 | |

| Chemenu | CM157512-10g |

Methyl 3-methoxy-5-nitrobenzoate |

78238-13-8 | 95% | 10g |

$308 | 2024-07-23 | |

| Chemenu | CM157512-25g |

Methyl 3-methoxy-5-nitrobenzoate |

78238-13-8 | 95% | 25g |

$529 | 2024-07-23 | |

| Enamine | EN300-191538-2.5g |

methyl 3-methoxy-5-nitrobenzoate |

78238-13-8 | 95% | 2.5g |

$482.0 | 2023-09-17 | |

| Enamine | EN300-191538-0.25g |

methyl 3-methoxy-5-nitrobenzoate |

78238-13-8 | 95% | 0.25g |

$135.0 | 2023-09-17 | |

| Ambeed | A447431-5g |

Methyl 3-methoxy-5-nitrobenzoate |

78238-13-8 | 97% | 5g |

$190.0 | 2024-04-17 | |

| Ambeed | A447431-1g |

Methyl 3-methoxy-5-nitrobenzoate |

78238-13-8 | 97% | 1g |

$66.0 | 2024-04-17 |

Methyl 3-methoxy-5-nitrobenzoate 関連文献

-

Niu-niu Zhang,Zhi-yong Liu,Jie Liang,Yun-xiang Tang,Lu Qian,Ya-min Gao,Tian-yu Zhang,Ming Yan Med. Chem. Commun. 2018 9 1293

Methyl 3-methoxy-5-nitrobenzoateに関する追加情報

Methyl 3-methoxy-5-nitrobenzoate (CAS No. 78238-13-8): A Comprehensive Overview

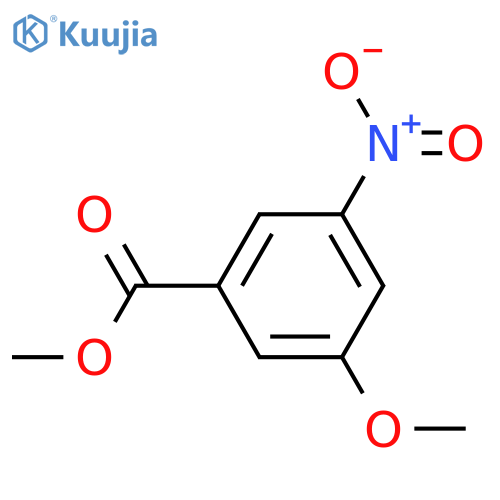

Methyl 3-methoxy-5-nitrobenzoate, identified by its CAS number 78238-13-8, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative of nitrobenzoic acid exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry. The presence of both methoxy and nitro functional groups imparts distinct reactivity, making this compound a versatile building block for the synthesis of more complex molecules.

The structure of Methyl 3-methoxy-5-nitrobenzoate consists of a benzoic acid core substituted with a methyl ester at the carboxyl group and nitro groups at the 3rd and 5th positions relative to each other. This arrangement creates a molecule with alternating electron-withdrawing and electron-donating effects, which can influence its reactivity and interactions with biological targets. The methoxy group, in particular, can enhance solubility and stability, while the nitro groups introduce regions of high electrophilicity, facilitating further functionalization.

In recent years, there has been growing interest in the applications of Methyl 3-methoxy-5-nitrobenzoate in the development of novel pharmaceuticals. Its derivatives have been explored as intermediates in the synthesis of anti-inflammatory agents, analgesics, and even anticancer compounds. The nitro group, when reduced to an amine, can serve as a precursor for more complex heterocyclic structures, which are often found in biologically active molecules. Additionally, the methoxy group can be used to introduce further modifications through etherification or other nucleophilic substitution reactions.

One of the most compelling aspects of Methyl 3-methoxy-5-nitrobenzoate is its role in the synthesis of bioactive compounds with potential therapeutic applications. For instance, researchers have utilized this compound to develop novel inhibitors of enzymes involved in inflammatory pathways. The nitro group can be selectively reduced to an amine, which can then be coupled with other pharmacophores to create molecules with enhanced binding affinity and selectivity. Such modifications are crucial for improving drug efficacy while minimizing side effects.

The chemical reactivity of Methyl 3-methoxy-5-nitrobenzoate also makes it a valuable tool in synthetic organic chemistry. It can undergo various transformations, including reduction, oxidation, and coupling reactions, allowing chemists to tailor its structure for specific applications. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at different positions on the benzene ring, expanding the compound's utility as a synthetic intermediate.

In addition to its pharmaceutical applications, Methyl 3-methoxy-5-nitrobenzoate has been investigated for its potential use in materials science. Its ability to form stable complexes with metal ions has led to studies exploring its role as a ligand in coordination chemistry. These complexes have shown promise in catalytic applications and as sensors for detecting metal ions in environmental samples. The versatility of this compound underscores its importance across multiple scientific disciplines.

The synthesis of Methyl 3-methoxy-5-nitrobenzoate typically involves the nitration of methyl 3-methoxybenzoate followed by purification steps to isolate the desired product. Advances in synthetic methodologies have improved the efficiency and yield of this process, making it more accessible for industrial-scale production. Modern techniques such as flow chemistry have also been applied to enhance reaction control and scalability.

Ongoing research continues to uncover new applications for Methyl 3-methoxy-5-nitrobenzoate. Studies are exploring its use as a precursor for advanced materials, including liquid crystals and organic semiconductors. The unique electronic properties conferred by the nitro and methoxy groups make this compound an attractive candidate for developing novel optoelectronic devices. Additionally, its role in green chemistry initiatives is being examined, with efforts focused on optimizing synthetic routes to minimize waste and energy consumption.

The future prospects for Methyl 3-methoxy-5-nitrobenzoate are promising, driven by its multifaceted utility across chemistry and related fields. As research progresses, new derivatives and applications will likely emerge, further solidifying its importance as a chemical building block. The continued exploration of this compound will not only advance our understanding of its properties but also contribute to the development of innovative solutions in medicine and materials science.

78238-13-8 (Methyl 3-methoxy-5-nitrobenzoate) Related Products

- 959-22-8(4-Nitrophenyl benzoate)

- 78238-12-7(3-Methoxy-5-nitrobenzoic acid)

- 7464-46-2(4-Nitrophenyl 4-methoxybenzoate)

- 1707563-47-0(2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid)

- 941932-18-9(N-(2H-1,3-benzodioxol-5-yl)-N'-2-(dimethylamino)-2-phenylethylethanediamide)

- 1214347-81-5(5-Fluoro-2-(pyridin-3-yl)benzenamine)

- 1260610-79-4(tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

- 890882-12-9(N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

- 6705-67-5(9,10-ANTHRACENEDIMETHANAMINE)

- 2229162-64-3(1-(methylamino)(phenyl)methylcyclobutan-1-ol)